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molecular formula C22H36O3 B8458859 p-Tetradecyloxyphenylacetic acid CAS No. 63290-17-5

p-Tetradecyloxyphenylacetic acid

Cat. No. B8458859
M. Wt: 348.5 g/mol
InChI Key: XRPCSCVPVIJJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208247

Procedure details

To a mixture of 60.6 g of product from Example 52 in 750 ml of methylene chloride and 0.636 g of dimethylformamide is added, dropwise, 33.1 g of oxalyl chloride. The reaction is stirred at room temperature for 18 hours. The mixture is concentrated in vacuo, redissolved in diethyl ether, passed through a pad of diatomaceous earth and concentrated in vacuo to give 63.81 g of the desired product.
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0.636 g
Type
catalyst
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]([OH:25])=O)=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(Cl)(=O)C([Cl:29])=O>C(Cl)Cl.CN(C)C=O>[CH2:1]([O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]([Cl:29])=[O:25])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
60.6 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.636 g
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
33.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 63.81 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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